molecular formula C22H18O6 B571632 Alpinumisoflavone acetate CAS No. 86989-18-6

Alpinumisoflavone acetate

Cat. No. B571632
CAS RN: 86989-18-6
M. Wt: 378.38
InChI Key: UGAJYYNANGVRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpinumisoflavone acetate is a natural prenylated isoflavonoid . It is a major constituent of Derris eriocarpa . The compound has been explored for a number of biological and pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly detailed in the retrieved papers .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly detailed in the retrieved papers .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H18O6 and a molecular weight of 378.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 378.11033829 g/mol . The compound has a topological polar surface area of 82.1 Ų . It has a complexity of 700 .

Advantages and Limitations for Lab Experiments

Alpinumisoflavone acetate has several advantages in laboratory experiments. It is a naturally occurring compound, and therefore it is not subject to the same regulatory restrictions as synthetic compounds. Additionally, it is relatively inexpensive and easy to synthesize in the lab. However, there are some limitations to its use in laboratory experiments. It is not as potent as some synthetic compounds, and it can be difficult to control the concentration of this compound in the experiment.

Future Directions

Alpinumisoflavone acetate has a great potential for therapeutic applications, and there are several future directions for research. These include further investigation into its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential use as a dietary supplement. Additionally, further research could be done on this compound’s mechanism of action and its potential use in other diseases, such as diabetes, obesity, and cardiovascular disease. Additionally, further research could be done on the optimal dosage and formulation of this compound for therapeutic use.

Synthesis Methods

Alpinumisoflavone acetate can be synthesized in the laboratory by a palladium-catalyzed reaction between 1,4-dihydroxybenzene and 2-methyl-2-butenal. This reaction yields a product of high purity and yields a yield of up to 97%.

Scientific Research Applications

Alpinumisoflavone acetate has been studied in numerous scientific studies for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been studied in animal models of Alzheimer’s and Parkinson’s diseases, and its potential therapeutic effects have been investigated in cancer models. Additionally, its potential use as a dietary supplement has been studied in humans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Alpinumisoflavone acetate involves the acetylation of Alpinumisoflavone with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Alpinumisoflavone", "Acetic anhydride", "Catalyst (e.g. pyridine)" ], "Reaction": [ "Alpinumisoflavone and catalyst are mixed together in a reaction vessel", "Acetic anhydride is slowly added to the reaction mixture while stirring", "The reaction mixture is heated to a specific temperature (e.g. 60-80°C) and stirred for a specific amount of time (e.g. 4-6 hours)", "The reaction is quenched by adding water to the mixture", "The resulting mixture is extracted with a suitable organic solvent (e.g. ethyl acetate)", "The organic layer is separated and washed with water and brine", "The organic solvent is evaporated under reduced pressure to give Alpinumisoflavone acetate as a yellow solid" ] }

CAS RN

86989-18-6

Molecular Formula

C22H18O6

Molecular Weight

378.38

IUPAC Name

[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate

InChI

InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3

InChI Key

UGAJYYNANGVRBF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O

Appearance

Powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.